9-Monodemethyl Minocycline
Description
Contextualization as a Semisynthetic Tetracycline (B611298) Derivative
Minocycline (B592863) itself is a semi-synthetic derivative of tetracycline, first introduced in the 1960s. nih.gov Like other tetracyclines, its core structure is a four-ring naphthacene (B114907) carboxamide skeleton. Modifications to this basic structure, particularly at positions 7, 8, and 9, have led to the development of second and third-generation tetracyclines with improved pharmacological properties. biomedres.usdrugbank.com 9-Monodemethyl Minocycline is a direct derivative of minocycline, differing by the absence of a methyl group at the 9-position of the D-ring of the tetracycline scaffold. This seemingly minor structural alteration is of great interest to researchers studying the structure-activity relationships of this class of antibiotics.
Significance as a Minocycline Impurity and Analog in Pharmaceutical Development
In the manufacturing and metabolic processing of minocycline, several related substances can be formed. This compound is recognized as a significant impurity of minocycline. The presence of impurities in a pharmaceutical product is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the drug. Therefore, the study of this compound is essential for developing analytical methods to detect and quantify its presence in minocycline preparations.
Beyond its status as an impurity, this compound serves as a valuable chemical analog of minocycline. Analogs are compounds with similar structures to a lead compound and are instrumental in drug discovery and development. By comparing the biological activity of minocycline to that of its analogs like this compound, researchers can gain insights into the pharmacophore of the molecule—the essential features required for its therapeutic effects.
Rationale for Dedicated Research into this compound and its Derivatives
The focused investigation of this compound and the synthesis of its derivatives are driven by several key scientific objectives. These range from fundamental understanding of how tetracyclines work to the practical development of new and improved therapeutic agents.
Elucidation of Structure-Activity Relationships within Tetracycline Scaffolds
The tetracycline scaffold is a versatile platform for antibiotic development. Understanding how specific structural modifications influence biological activity is a cornerstone of medicinal chemistry. The study of this compound contributes significantly to the body of knowledge on the structure-activity relationships (SAR) of tetracyclines. biomedres.usmdpi.com By comparing the antibacterial potency and spectrum of minocycline with its 9-demethylated counterpart, scientists can deduce the importance of the substituent at the 9-position for activity against various bacterial strains, including those that have developed resistance to older tetracyclines. nih.govnih.gov This knowledge is crucial for the rational design of new tetracycline derivatives with enhanced efficacy.
Impact on Minocycline Stability and Metabolite Profiling
The chemical stability of a drug is a critical factor in its development, affecting its shelf-life and behavior in the body. The presence of impurities can sometimes be an indicator of degradation pathways. Research into this compound helps to understand the stability of minocycline under various conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c1-24-11-5-4-8-6-9-7-10-15(25(2)3)18(28)14(21(23)31)20(30)22(10,32)19(29)13(9)17(27)12(8)16(11)26/h4-5,9-10,15,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXUDNJDZHNFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Mechanistic Investigations of 9 Monodemethyl Minocycline and Its Bioactive Analogs
Molecular Target Interaction Studies
9-Monodemethyl minocycline (B592863), a metabolite of the semi-synthetic tetracycline (B611298) antibiotic minocycline, is understood to share the primary antibacterial mechanism of its parent compound and other tetracyclines. This mechanism centers on the inhibition of bacterial protein synthesis. The primary target for this action is the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into protein.
Like its parent compound, 9-monodemethyl minocycline is believed to bind to the 30S ribosomal subunit. chemicalbook.inwikipedia.org This subunit is a critical component of the bacterial ribosome, and by binding to it, the drug effectively obstructs the process of protein synthesis. This interaction prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the elongation of the polypeptide chain. nih.gov Some evidence also suggests that minocycline and its analogs can bind to the 23S rRNA component of the 50S ribosomal subunit, further contributing to the disruption of protein synthesis. It is this targeted disruption of a fundamental cellular process that underlies the bacteriostatic activity of this class of antibiotics. wikipedia.org
Beyond its antimicrobial properties, this compound and its parent compound, minocycline, exhibit significant activity as inhibitors of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. Under pathological conditions, such as inflammation and cancer, the activity of certain MMPs, particularly MMP-9, can become dysregulated, contributing to tissue damage and disease progression. brieflands.comdovepress.com
Studies have demonstrated that minocycline is a potent inhibitor of MMP-9. brieflands.comoamjms.eu This inhibitory action is thought to occur through the chelation of the zinc ion essential for the catalytic activity of the enzyme. oamjms.eu The ability of minocycline and its analogs to inhibit MMPs is independent of their antibacterial effects. Research has shown that minocycline can dose-dependently decrease MMP-9 activity. brieflands.com For instance, one study found that minocycline inhibited MMP-9 activity with an IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 10.7 µM. brieflands.com This was significantly more potent than tetracycline (IC50 of 40.0 µM) and doxycycline (B596269) (IC50 of 608.0 µM) in the same assay. brieflands.com This inhibition of MMPs is believed to contribute to the neuroprotective and anti-inflammatory effects observed with minocycline in various preclinical models. dovepress.comoamjms.eu
Interactive Data Table: Comparative IC50 Values for MMP-9 Inhibition
| Compound | IC50 (µM) |
|---|---|
| Minocycline | 10.7 |
| Tetracycline | 40.0 |
This table presents the half-maximal inhibitory concentration (IC50) of different tetracyclines on MMP-9 activity, highlighting minocycline's higher potency. brieflands.com
This compound and its parent compound, minocycline, have been shown to exert significant anti-apoptotic effects, influencing key signaling pathways that regulate programmed cell death. nih.gov This modulation of apoptosis is a critical component of their neuroprotective and cytoprotective properties observed in various preclinical models.
One of the primary mechanisms by which these compounds inhibit apoptosis is through the regulation of the Bcl-2 family of proteins. nih.gov These proteins are central regulators of the intrinsic apoptotic pathway, which is initiated by cellular stress and mitochondrial dysfunction. Minocycline has been shown to up-regulate the expression of the anti-apoptotic protein Bcl-2. nih.gov Increased levels of Bcl-2 can prevent the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, thereby blocking the activation of the caspase cascade. nih.govmdpi.com Specifically, Bcl-2 can sequester pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane. nih.govembopress.org
Furthermore, minocycline has been demonstrated to directly inhibit the activation of caspases, a family of proteases that execute the final stages of apoptosis. igas.gouv.frresearchgate.net Studies have shown that minocycline can suppress the activation of caspase-1, caspase-3, and caspase-9. igas.gouv.frresearchgate.net By inhibiting both the upstream regulation (Bcl-2) and the downstream effectors (caspases) of the apoptotic cascade, this compound and its analogs can effectively protect cells from a variety of apoptotic stimuli. nih.govresearchgate.net
A significant aspect of the preclinical profile of this compound and its analogs is their potent anti-inflammatory activity. nih.govnih.gov This is achieved through the modulation of multiple signaling pathways and the suppression of pro-inflammatory mediators.
A key target of minocycline's anti-inflammatory action is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govnih.gov NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Minocycline has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. nih.govnih.gov This, in turn, prevents the translocation of NF-κB to the nucleus and the transcription of its target genes. nih.gov
In addition to its effects on NF-κB, minocycline has been found to modulate other inflammatory signaling pathways. It can inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that produce key inflammatory mediators. nih.govnih.gov Furthermore, studies have demonstrated that minocycline can suppress the lipopolysaccharide (LPS)-induced activation of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and the LPS-induced TNF-α factor (LITAF). nih.gov By targeting these multiple, interconnected inflammatory pathways, this compound and its analogs can significantly attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govplos.org
Interactive Data Table: Effects of Minocycline on Inflammatory Markers
| Inflammatory Marker | Effect of Minocycline Treatment |
|---|---|
| NF-κB Activation | Inhibition |
| IκBα Phosphorylation | Suppression |
| iNOS Expression | Inhibition |
| COX-2 Expression | Inhibition |
| LOX-1 Activation | Inhibition |
| TNF-α Production | Reduction |
This table summarizes the inhibitory effects of minocycline on various key markers and pathways involved in the inflammatory response. nih.govnih.govnih.govplos.org
Preclinical investigations have revealed that this compound and its parent compound, minocycline, can inhibit the activity of hypoxia-inducible factor-1 (HIF-1). medchemexpress.com HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). It regulates the expression of genes involved in various processes, including angiogenesis, glucose metabolism, and cell survival. In the context of certain diseases, such as cancer, HIF-1 activity can be upregulated, promoting tumor growth and survival.
Studies have shown that minocycline can suppress the expression of the HIF-1α subunit, which is the oxygen-regulated component of the HIF-1 complex. medchemexpress.comnih.gov The mechanism of this inhibition appears to be linked to the modulation of other signaling pathways. For instance, research has indicated that minocycline-mediated inhibition of HIF-1α is associated with the inactivation of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. By inhibiting this pathway, minocycline can indirectly suppress the expression of HIF-1α and its downstream target genes. This inhibitory effect on HIF-1 and its associated pathways represents another dimension of the pleiotropic activity of this compound and its analogs.
The mechanistic investigations of this compound and its parent compound, minocycline, have extended to their effects on cell cycle regulation and DNA processes. While the primary antibacterial action involves the ribosome, these compounds also exhibit activities that can influence the cell cycle of eukaryotic cells, which is particularly relevant to their potential anti-cancer properties.
Studies have indicated that minocycline can induce a cell cycle arrest in various cancer cell lines. medchemexpress.commdpi.com This effect is attributed to the inhibition of key cell cycle regulatory proteins, such as cyclins. medchemexpress.com By downregulating the expression of these proteins, minocycline can halt the progression of the cell cycle, thereby inhibiting cell proliferation. medchemexpress.commdpi.com
Furthermore, there is evidence to suggest that minocycline can interact with DNA. The term "DNA admixture" in this context likely refers to the ability of the compound to associate with or intercalate into the DNA structure, potentially disrupting processes such as DNA replication and transcription. This interaction with DNA, coupled with the inhibition of cell cycle regulatory proteins, contributes to the antiproliferative effects of minocycline observed in preclinical studies. medchemexpress.com
Antiviral Mechanisms, with focus on Viral Protease Inhibition (e.g., SARS-CoV-2 PLpro by 9-Aminominocycline)
The emergence of novel viral threats has spurred research into repurposing existing drugs and developing new antiviral agents. Within this context, derivatives of minocycline have been investigated for their potential antiviral properties. A notable example is 9-aminominocycline (B1505792) (9-AMN), which has been identified as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netpcom.edunih.govpcom.edu
PLpro is a critical enzyme for SARS-CoV-2 replication and also plays a role in suppressing the host's antiviral immune response. researchgate.netpcom.edunih.govpcom.edu Unlike its parent compound, minocycline, which showed no significant inhibitory effect, 9-AMN demonstrated potent inhibition of both the proteolytic and deubiquitinase activities of SARS-CoV-2 PLpro by approximately 90%. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values for its proteolytic and deubiquitinase (DUB) functions were determined to be 4.15 µM and 4.55 µM, respectively. researchgate.netnih.govmedchemexpress.com Enzyme kinetics studies revealed that 9-AMN acts as a mixed inhibitor of PLpro, binding to its active site and disrupting its function. researchgate.netnih.gov
Further investigations demonstrated the efficacy of 9-AMN against different SARS-CoV-2 variants. It displayed inhibitory effects against the Delta and Omicron variants with half-maximal effective concentration (EC50) values of 1.04 µM and 2.35 µM, respectively. researchgate.netnih.govpcom.edu Moreover, when combined with other antiviral agents like EIDD-1931 (the active form of molnupiravir) or nirmatrelvir (B3392351) (PF-332), 9-AMN exhibited synergistic effects, significantly reducing the required doses to inhibit the Omicron variant in Calu-3 cells. researchgate.netnih.govpcom.edu At a concentration of 6.25 µM, 9-AMN effectively reduced SARS-CoV-2 infection by 70% while causing only 25-35% cytotoxicity in infected cells. pcom.edu Importantly, 9-AMN did not show any effect on the enzymatic activity of other key SARS-CoV-2 enzymes like the 3-chymotrypsin-like protease (3CLpro) or the RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov
These findings highlight the potential of 9-aminominocycline as a promising candidate for COVID-19 treatment strategies by specifically targeting the PLpro enzyme. researchgate.netnih.gov
Evaluation in In Vitro Cellular Models
Cell Proliferation and Clonogenic Activity Assays
The impact of minocycline and its analogs on cell proliferation and clonogenic activity has been evaluated in various cell types, particularly in the context of cancer research. Assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability, and colony formation assays, which assess the ability of single cells to grow into colonies, are commonly employed. sigmaaldrich.comthermofisher.com
Studies have shown that minocycline can inhibit the proliferation and clonogenic activity of cancer cells. For instance, in ovarian cancer cell lines, minocycline was found to inhibit proliferation and induce apoptosis. Similarly, in breast cancer models, minocycline inhibited the proliferation of both non-malignant breast epithelial cells (M13SV1-EGFP-Neo) and breast cancer cells (HS578T-Hyg), as well as their tumor hybrids, in a dose-dependent manner. nih.gov A noticeable reduction in proliferation was observed at a concentration of 10 µg/ml, with a marked inhibition at 25 µg/ml and 50 µg/ml. nih.gov
In amelanotic melanoma cell lines A375 and C32, minocycline also demonstrated a dose-dependent inhibition of cell proliferation. nih.gov
| Compound | Cell Line | Assay | Key Finding | Citation |
|---|---|---|---|---|
| Minocycline | Ovarian cancer cell lines | Proliferation and clonogenic activity assays | Inhibited proliferation and induced apoptosis. | |
| Minocycline | M13SV1-EGFP-Neo (breast epithelial), HS578T-Hyg (breast cancer), M13HS-2 and M13HS-8 (tumor hybrids) | XTT assay, Colony formation assay | Inhibited proliferation and colony formation in a dose-dependent manner. | nih.gov |
| Minocycline | A375 and C32 (amelanotic melanoma) | Proliferation assay | Inhibited cell proliferation in a dose-dependent manner. | nih.gov |
Assessment of Neuroprotective Effects in Neuronal and Glial Cell Cultures
Minocycline and its derivatives have been extensively studied for their neuroprotective properties in various in vitro models of neurological disorders. These effects are often attributed to their anti-inflammatory, anti-apoptotic, and antioxidant activities. nih.govnih.gov
In cultured human neuronal cells, minocycline has been shown to significantly inhibit West Nile virus replication and prevent virus-induced apoptosis. easpublisher.com It also demonstrated direct neural protection, which may be associated with the preservation of mitochondrial integrity and the prevention of both caspase-dependent and caspase-independent cell death pathways. In models of Alzheimer's disease, minocycline was found to attenuate increases in the phosphorylation of key proteins involved in cellular stress and apoptosis in NGF-differentiated PC12 cells treated with amyloid-beta peptide. researchgate.net
The neuroprotective effects of minocycline are also linked to its ability to modulate glial cell activity. In pure microglia cultures, glutamate-induced activation of p38 MAPK was inhibited by minocycline, suggesting that it can suppress microglial activation and proliferation that contribute to excitotoxicity. researchgate.net Minocycline has been shown to reduce the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 from cultured rhesus monkey astrocytes. sgul.ac.uk Furthermore, it can protect oligodendrocytes and their precursors from hypoxic and traumatic injury in vitro. sgul.ac.uk
A derivative of demeclocycline (B601452), a related tetracycline, has also shown promise. A doubly reduced demeclocycline (DDMC) derivative, which lacks significant antibiotic activity, demonstrated neuroprotective effects. mdpi.com In SH-SY5Y cell cultures, DDMC did not impact cell viability at concentrations of 10 and 50 µM. mdpi.com
Anti-Inflammatory Efficacy in Macrophage and Monocyte Systems
The anti-inflammatory properties of minocycline have been well-documented in macrophage and monocyte cell systems. Minocycline can ameliorate inflammatory responses by targeting various signaling pathways. nih.govnih.gov
In human circulating monocytes challenged with lipopolysaccharide (LPS), minocycline significantly reduced the inflammatory response. nih.govnih.gov It decreased the LPS-induced transcription of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.govnih.gov Consequently, the release of TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2) was also diminished. nih.govnih.gov
The mechanisms underlying these effects involve the inhibition of several key signaling molecules. Minocycline was found to inhibit the LPS-induced activation of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), nuclear factor-kappa B (NF-κB), LPS-induced TNF-α factor (LITAF), and the Nur77 nuclear receptor. nih.govnih.gov Furthermore, it reduces the activation of p38 mitogen-activated protein kinase (p38 MAPK) and stimulates the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov
In SIV-infected rhesus macaques, a model for HIV-associated neurocognitive disorders, minocycline treatment reduced the expression of activation markers on pro-inflammatory monocytes. plos.org In vitro, minocycline treatment of monocytes led to reduced SIV replication and decreased IL-6 production following LPS stimulation. plos.org Specifically, at concentrations of 10 µM and 20 µM, minocycline significantly lowered the percentage of IL-6 producing monocytes. plos.org
| Compound | Cell System | Key Findings | Mechanisms of Action | Citation |
|---|---|---|---|---|
| Minocycline | Human monocytes | Decreased transcription and release of TNF-α, IL-1β, IL-6, and COX-2. | Inhibition of LOX-1, NF-κB, LITAF, Nur77, and p38 MAPK; Activation of PI3K/Akt. | nih.govnih.gov |
| Minocycline | Rhesus macaque monocytes (SIV infected) | Reduced SIV replication and IL-6 production. | Inhibition of monocyte activation. | plos.org |
Investigation of Anticancer Properties in Diverse Cancer Cell Lines
Minocycline and its derivatives have demonstrated potential anticancer effects across a variety of cancer cell lines, acting through multiple molecular mechanisms. nih.gov
In breast and ovarian cancer cells, minocycline has been shown to inhibit the NF-κB signaling pathway, leading to reduced expression of genes associated with cancer progression. mdpi.com Specifically, in MCF-7 breast cancer cells, minocycline significantly reduced the expression of MMP-2 and MMP-9, which are enzymes involved in cell migration and invasion. nih.gov Studies on amelanotic melanoma cell lines (A375 and C32) revealed that minocycline inhibited cell proliferation and decreased cell viability. nih.gov
Further research into colorectal cancer has identified the Src family kinase LYN as a direct binding target of minocycline. ijbs.com By binding to LYN, minocycline inhibits its kinase activity, which in turn suppresses STAT3 signaling, a key pathway in promoting epithelial-mesenchymal transition (EMT) and metastasis. ijbs.com This anti-metastatic effect of minocycline was observed in colorectal, breast, lung, liver, and prostate cancer cells. ijbs.com
However, the effects of minocycline can differ between malignant and non-malignant cells. In a study comparing breast epithelial cells and breast cancer cells, minocycline treatment downregulated the expression of MMP-2 and MMP-9 in the non-malignant cells but not in the cancer cells or their hybrids. nih.gov While minocycline inhibited the migration of the non-malignant cells in a dose-dependent manner, a higher concentration was required to inhibit the migration of the cancer and hybrid cells. nih.gov
Antimicrobial Activity against Specific Bacterial Strains (e.g., Propionibacterium acnes)
Minocycline, as a tetracycline antibiotic, exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria. chemicalbook.inpatsnap.com It is particularly effective against Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. jyoungpharm.orgmdpi.com Minocycline's high lipophilicity allows it to penetrate well into sebum, leading to high concentrations in the pilosebaceous unit where P. acnes resides. practicaldermatology.com
Studies have investigated the antimicrobial susceptibility of P. acnes to minocycline. In a study conducted in Korea, the mean minimum inhibitory concentration (MIC) of minocycline against isolated P. acnes strains was below the breakpoint for antibiotic resistance. nih.gov
Recent research has also explored the potential of minocycline hybrids to enhance antibacterial activity. A study investigating nine minocycline hybrids found that modifications at the 9th position with various aldehydes as secondary amines either enhanced the anti-bacterial activity against P. acnes or maintained an activity level similar to the parent compound. jyoungpharm.org Some of these synthesized hybrids demonstrated stronger antibacterial activity than minocycline itself. jyoungpharm.org
Investigation in Preclinical Animal Models
Neuroprotection in Models of Neurological Injury and Disease (e.g., Cerebral Ischemia, Alzheimer's Disease Models, Huntington's Disease Models)
No studies were found that specifically investigate the neuroprotective effects of this compound in animal models of cerebral ischemia, Alzheimer's disease, or Huntington's disease.
Anti-Inflammatory Effects in Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, Arthritis Models)
There is no available research on the anti-inflammatory effects of this compound in models of experimental autoimmune encephalomyelitis or arthritis.
Evaluation of Antineoplastic Activity in Xenograft and Syngeneic Models
No data exists in the public domain regarding the evaluation of the antineoplastic activity of this compound in either xenograft or syngeneic animal models.
Analytical and Bioanalytical Research of 9 Monodemethyl Minocycline
Development of Advanced Chromatographic and Spectrometric Methods
The accurate analysis of 9-Monodemethyl Minocycline (B592863) relies on sophisticated chromatographic and spectrometric techniques. These methods are essential for separating it from minocycline and other related impurities, as well as for quantifying it with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of minocycline and its related substances, including 9-Monodemethyl Minocycline. Various HPLC methods have been developed to ensure the effective separation and quantification of these compounds.
Isocratic HPLC methods have proven effective in resolving minocycline from its potential impurities. One such method utilizes a poly(styrene-divinylbenzene) (PSDVB) stationary phase, specifically a PLRP-S column (250 mm × 4.6 mm), heated to 60 °C. The mobile phase consists of a mixture of 2-methyl-2-propanol, 0.2 M potassium phosphate (B84403) buffer (pH 10.5), 0.02 M tetrabutylammonium (B224687) sulphate (pH 10.5), and 0.01 M sodium edetate (pH 10.5), with water making up the remainder. researchgate.net Detection is typically performed at 254 nm, and the total analysis time is under 30 minutes. researchgate.net
Another approach employs a silica-based stationary phase with reduced silanol (B1196071) activity, such as an XTerra RP-18 column (25 cm x 4.6 mm I.D., 5 µm). researchgate.net In this method, the mobile phase is composed of acetonitrile (B52724), 0.2 M tetrabutylammonium hydrogen sulphate (pH 6.5), 0.2 M ethylenediaminetetraacetic acid (pH 6.5), and water in a 20:20:20:40 (v/v/v/v) ratio. researchgate.net The column is maintained at 35°C with UV detection at 280 nm, allowing for an analysis time of less than 20 minutes. researchgate.net Gradient elution methods have also been developed using mobile phases containing acetonitrile and various buffers on C8 and C18 columns to optimize separation. researchgate.net
A specific HPLC method for the analysis of minocycline and its related substances utilizes a Zorbax Extend C18 column (250 mm*4.6 mm, 5 micrometers) with a mobile phase of methanol-acetonitrile-acetate buffer solution (pH 7-9). google.com The content of minocycline is determined using an external standard method, while related substances are measured by a principal component self-contrasted method. google.com
Table 1: HPLC Methods for Minocycline and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Poly(styrene-divinylbenzene) (PLRP-S) | Silica-based (XTerra RP-18) | Zorbax Extend C18 |
| Column Dimensions | 250 mm × 4.6 mm | 25 cm x 4.6 mm I.D., 5 µm | 250 mm*4.6 mm, 5 µm |
| Mobile Phase | 2-methyl-2-propanol, K-phosphate buffer (pH 10.5), tetrabutylammonium sulphate (pH 10.5), sodium edetate (pH 10.5), water | Acetonitrile, tetrabutylammonium hydrogen sulphate (pH 6.5), ethylenediaminetetraacetic acid (pH 6.5), water (20:20:20:40 v/v/v/v) | Methanol-acetonitrile-acetate buffer (pH 7-9) |
| Detection Wavelength | 254 nm | 280 nm | 275-285 nm |
| Column Temperature | 60 °C | 35 °C | 30-40 °C |
| Analysis Time | < 30 min | < 20 min | Not specified |
This table provides a summary of different HPLC methods used for the analysis of minocycline and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This powerful technique combines the separation capabilities of HPLC with the mass analysis of MS/MS, allowing for the precise identification and quantification of compounds like this compound even at very low concentrations.
A highly sensitive and selective LC-MS/MS assay has been developed for the determination of minocycline in human plasma. This method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a HyPURITY™ C8 column (100 mm × 4.6 mm, 5 µm) under isocratic conditions. nih.govresearchgate.net The method boasts a limit of detection (LOD) of 0.50 ng/ml and a lower limit of quantification (LLOQ) of 20.0 ng/ml. nih.govresearchgate.net The precision of this method is high, with intra-batch and inter-batch coefficients of variation below 8.0%. nih.govresearchgate.net
LC-MS/MS is considered a gold standard for the analysis of small molecules from both exogenous and endogenous origins. nih.gov Its ability to distinguish between compounds with very similar mass-to-charge ratios makes it invaluable for metabolite profiling and impurity analysis. nih.gov
Thin-Layer Chromatography (TLC) for Purity Profiling and Stability Studies
Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the purity profiling and stability assessment of minocycline and its related compounds. libretexts.orgresearchgate.net While not as quantitative as HPLC, TLC is highly effective for qualitative analysis and for monitoring the progress of chemical reactions or degradation studies. libretexts.org
One TLC method for the assay and purity control of minocycline utilizes a silica (B1680970) gel thin-layer plate sprayed with a 10% m/v sodium edetate solution adjusted to pH 9.0. nih.gov The mobile phase consists of dichloromethane-methanol-water (57:35:8, v/v/v). nih.gov This system allows for the separation of 4-epiminocycline (B586724) and 7-didemethylminocycline from the parent compound. nih.gov However, 7-monodemethylminocycline and 6-deoxy-6-demethyltetracycline are not fully resolved from each other and are only partially separated from minocycline under these conditions. nih.gov
A stability-indicating high-performance thin-layer chromatographic (HPTLC) method has also been developed and validated. researchgate.net This method uses TLC aluminum plates pre-coated with silica gel 60F-254 as the stationary phase, which are also sprayed with a 10% (w/v) solution of disodium (B8443419) ethylene (B1197577) diaminetetraacetic acid (EDTA) at pH 9.0. researchgate.net The mobile phase for this method is methanol-acetonitrile-isopropyl alcohol-water (5:4:0.5:0.5, v/v/v/v), with densitometric analysis carried out at 345 nm. researchgate.net This method is effective in resolving degradation products from the pure drug, making it suitable for stability studies. researchgate.net
Identification and Quantification in Complex Biological Matrices
The analysis of this compound in biological samples such as tissues presents unique challenges due to the complexity of the matrix. Effective extraction and sample preparation are critical first steps to ensure accurate and reliable quantification.
Extraction and Sample Preparation Techniques for Preclinical Tissue Analysis
Several methods have been reported for the determination of minocycline in various biological matrices, including muscle, liver, and brain tissue. researchgate.net For preclinical tissue analysis, a solid-liquid extraction procedure is often coupled with a reversed-phase HPLC system. researchgate.net In one such method, minocycline was extracted from brain tissue for a blood-brain barrier transport study. researchgate.net Another technique involves extracting minocycline from skin biopsies using acidified methanol (B129727), followed by HPLC analysis. nih.gov
Protein precipitation is a common and straightforward method for preparing plasma samples. nih.govresearchgate.net This technique effectively removes the majority of proteins that can interfere with chromatographic analysis. For more complex extractions, on-line solid-phase extraction based on cation exchange has been utilized to separate the drug from serum components before analytical column separation. researchgate.net
Table 2: Extraction Techniques for Minocycline Analysis in Biological Tissues
| Biological Matrix | Extraction Method | Analytical Technique |
| Brain Tissue | Solid-liquid extraction | Reversed-phase HPLC |
| Skin Biopsies | Acidified methanol extraction | HPLC |
| Plasma/Serum | Protein precipitation | LC-MS/MS |
| Serum | On-line solid-phase extraction (cation exchange) | HPLC |
This table summarizes various extraction methods used for analyzing minocycline in different biological tissues.
Metabolite Profiling and Identification of Demethylated Species
Minocycline undergoes metabolism in the liver, leading to the formation of several metabolites. wikipedia.org It has been demonstrated that minocycline is metabolized in humans, with the principal metabolite tentatively identified as 9-hydroxyminocycline (B571545). nih.gov In addition to hydroxylation, demethylation also occurs, resulting in mono-N-demethylated derivatives. nih.govdrugbank.com Two N-demethylated metabolites have been identified. wikipedia.orgdrugbank.com These demethylated species, along with 9-hydroxyminocycline, are the major metabolites of minocycline. researchgate.netnih.gov
A two-step liquid chromatographic procedure has been used to isolate metabolites from human urine. nih.gov Mass spectral and spectrophotometric analysis are key techniques for the identification of these metabolites. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of 9 Substituted Minocycline Analogs
Correlating C9 Substituent Variations with Biological Potency and Selectivity
Intensive research has established a clear correlation between the nature of the substituent at the C9 position and the biological profile of minocycline (B592863) analogs. The primary goal of these modifications has been to design molecules that can effectively evade the two major mechanisms of tetracycline (B611298) resistance. mdpi.com
The development of the glycylcyclines , exemplified by tigecycline (B611373), represents a landmark achievement in this area. Tigecycline, a semisynthetic derivative of minocycline, features a bulky N-t-butyl-glycylamido moiety at the C9 position. mdpi.commdpi.com This substitution was rationally designed to create a steric impediment, which prevents the antibiotic from being dislodged from its ribosomal binding site by ribosomal protection proteins. mdpi.comnih.gov Furthermore, this bulky group hinders the recognition and transport of the drug by bacterial efflux pumps. mdpi.com This dual-action design results in tigecycline having a binding affinity for the bacterial 30S ribosomal subunit that is up to five times higher than that of minocycline or tetracycline, leading to potent activity against a wide range of tetracycline-resistant pathogens. mdpi.com
Another significant class of C9-modified analogs is the aminomethylcyclines , with omadacycline (B609740) being a prominent example. nih.gov Omadacycline is a derivative of minocycline where an aminomethyl group is attached at the C9 position. mdpi.comnih.gov This modification was engineered to overcome both efflux and ribosomal protection mechanisms of resistance. tandfonline.comnih.gov Studies on various aminomethylcyclines have revealed that the nature of the amine substituent is critical for potency. For instance, the neopentyl moiety within the aminomethyl group of omadacycline was identified as particularly valuable, contributing to its potent activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other tetracyclines. mdpi.comnih.gov
Further SAR studies have explored a variety of other C9 substituents. The synthesis of 9-acylamino and 9-sulfonylamino derivatives of minocycline has yielded compounds with improved antibacterial activity, particularly against minocycline-resistant Gram-positive organisms. nih.gov Research has also shown that for certain series of analogs, increasing the polarity or basicity of the C9 substituent can enhance microbiological activity, especially against Gram-negative bacteria. mdpi.com For example, in a series of fluorocyclines, less bulky secondary or tertiary amine analogs at the C9 position generally exhibited lower minimum inhibitory concentrations (MICs). mdpi.com
| C9 Substituent Class | Example Compound | Key Structural Feature | Impact on Biological Potency and Selectivity |
|---|---|---|---|
| Glycylcyclines | Tigecycline | Bulky N-t-butyl-glycylamido group | Overcomes ribosomal protection and efflux pumps; 5x higher ribosomal affinity than minocycline. mdpi.com |
| Aminomethylcyclines | Omadacycline | Neopentylaminomethyl group | Overcomes efflux and ribosomal protection; potent against resistant Gram-positive and Gram-negative bacteria. mdpi.comnih.gov |
| 9-Acylamino/Sulfonylamino Derivatives | Various experimental compounds | Acylamino or sulfonylamino moieties | Improved activity against tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov |
| 9-Heteroaryl Substituted Analogs | Various experimental compounds | Heterocyclic side chain with a methylene (B1212753) spacer | Potent antimycobacterial activity and avoidance of inactivation by TetX enzymes. |
Computational Chemistry and Molecular Modeling in Analog Design
The rational design of 9-substituted minocycline analogs has been significantly enhanced by the application of computational chemistry and molecular modeling. These in silico techniques provide valuable insights into drug-target interactions, helping to predict the potential efficacy of novel compounds before their synthesis.
Molecular docking has been a key tool in this process. For example, docking studies have been used to analyze how C9-substituted analogs, such as tigecycline and 9-aminominocycline (B1505792), interact with bacterial resistance proteins like the Tet(X4) inactivating enzyme. researchgate.net Such studies help to understand the structural basis of resistance and guide the design of modifications that can evade these mechanisms. The fundamental principle behind the design of glycylcyclines was based on molecular modeling concepts; the bulky C9 substituent was conceived to sterically block the binding of ribosomal protection proteins to the ribosome. nih.govnih.gov This hypothesis, born from computational insights, was later confirmed by the high potency of compounds like tigecycline. mdpi.com
Similarly, molecular modeling was employed to understand the structural requirements for avoiding inactivation by enzymes like Mycobacterium abscessus TetX (MabTetX). A homology model of MabTetX revealed that its active site is smaller than that of other TetX enzymes, suggesting that larger C9 substituents could prevent the antibiotic from being metabolized. This insight guided the synthesis of 9-heteroaryl substituted minocycline analogs with linkers and side chains designed to be too large to fit into the MabTetX active site, successfully creating potent compounds that avoid this resistance mechanism.
In a more predictive approach, computational tools are used to screen virtual libraries of compounds for potential activity. For instance, the web-based application "antiBac-Pred" was utilized to predict the antibacterial activity of a series of novel 9-minocycline (B592544) secondary amine hybrids against Propionibacterium acnes. jyoungpharm.org This pre-screening allowed researchers to prioritize the synthesis of compounds with the highest probability of success, which were subsequently confirmed to have enhanced or retained antibacterial activity in vitro. jyoungpharm.org
While comprehensive Quantitative Structure-Activity Relationship (QSAR) models specifically for 9-substituted minocycline analogs are not extensively detailed in the public literature, the principles of QSAR are implicitly used in these design strategies. mdpi.com By correlating structural features (descriptors) with biological activity, researchers iteratively refine their designs. For example, the observation that increased polarity at C9 improves Gram-negative activity is a qualitative SAR that guides further derivatization. mdpi.com
Synthetic Accessibility and Derivatization Yields of C9-Modified Compounds
The successful implementation of SAR-guided design depends on the synthetic feasibility of the proposed analogs. Fortunately, versatile and efficient synthetic routes have been developed for the C9 modification of minocycline.
A common and effective method for creating C9-amide linked analogs starts with 9-aminominocycline hydrochloride. This intermediate can be coupled with a variety of carboxylic acids using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). This reaction is typically stirred at room temperature and can be completed within a few hours to overnight, followed by purification via reverse-phase column chromatography.
The synthesis of the crucial 9-aminomethylcycline intermediate, the precursor for compounds like omadacycline, is achieved through amidomethylation of the C9 position, followed by deprotection to yield the free amine. nih.gov This reactive amine provides a handle for a wide array of subsequent modifications. nih.gov
For larger-scale synthesis, palladium-catalyzed coupling reactions have proven to be highly impactful for derivatization at the C9 position. nih.gov These methods are often more conducive to process scale-up compared to older techniques. For example, methods have been developed for synthesizing substituted minocycline compounds that can achieve yields of at least 90%, and in some cases, near quantitative yields (95-99%). nih.gov Such high efficiency is critical for the viable production of new antibiotic candidates.
| Synthetic Method | Starting Material | Key Reagents | Product Type | Reported Yield |
|---|---|---|---|---|
| Amide Coupling | 9-Aminominocycline HCl | Carboxylic Acid, HATU, DIPEA | 9-Acylamino minocycline analogs | Not specified, but effective for library synthesis. |
| Amidomethylation/Deprotection | Minocycline | Amidomethylation reagents, Methylamine | 9-Aminomethylminocycline | Serves as a key intermediate for aminomethylcyclines. nih.gov |
| Palladium-Catalyzed Coupling | 9-Iodo-sancycline (example intermediate) | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | Various C9-substituted analogs | High yields, often >90-99%. nih.gov |
| Reductive Amination | 9-Aminominocycline | Aldehydes/Ketones | 9-Minocycline secondary amine hybrids | Effective for generating hybrids with retained or enhanced activity. jyoungpharm.org |
Metabolic and Biotransformation Research Relevant to 9 Monodemethyl Minocycline
In Vitro and In Vivo Metabolism of Minocycline (B592863) to 9-Demethylated Forms
Minocycline, a semisynthetic tetracycline (B611298) antibiotic, undergoes metabolism in humans, a characteristic that distinguishes it from earlier tetracyclines. core.ac.ukugent.be This metabolic transformation is primarily due to its chemical structure and lipophilicity. core.ac.uk Research has led to the isolation of several metabolites from human urine, with the main ones being 9-hydroxyminocycline (B571545) and two other major metabolites believed to be mono-N-demethylated derivatives. ugent.be
The biotransformation of minocycline is a key area of study. The primary metabolic pathways for minocycline are hydroxylation and N-demethylation. nih.gov In addition to the identified metabolites, 4-epiminocycline (B586724) is also found in substantial amounts, though this is likely a result of epimerization rather than a direct metabolic transformation. ugent.be
Identification of Cytochrome P450 Enzymes and Other Metabolic Pathways Involved
The metabolism of minocycline, particularly its hydroxylation and N-demethylation, is primarily carried out by cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP3A4 has been identified as a key enzyme in these metabolic processes. nih.govnih.gov Human cytochrome P450 enzymes are crucial for the detoxification of various drugs and play a significant role in cellular metabolism. researchgate.net
While CYP3A4 is a major contributor, other CYP enzymes such as CYP2C19, CYP2C9, and CYP1A2 may also be involved in the metabolism of minocycline, although their roles are considered less significant. researchgate.net It is important to note that some studies have indicated that minocycline itself does not have an inhibitory effect on CYP enzymes, suggesting a lower likelihood of metabolic drug interactions. researchgate.net
Significance of 9-Demethylation for Bioactivity and Pharmacokinetics
The process of 9-demethylation can influence the biological activity and pharmacokinetic profile of minocycline. The N,N-dimethylglycyl-amido derivative of minocycline (DMG-MINO), a related compound, has demonstrated significantly greater in vitro activity against tetracycline-resistant bacteria compared to tetracycline itself. nih.gov This suggests that modifications at the 9-position can have a profound impact on the antibacterial efficacy of the molecule. nih.gov
The pharmacokinetic parameters of minocycline have been extensively studied. The serum half-life of minocycline ranges from 11 to 24 hours. nih.gov The peak serum concentrations and the area under the curve (AUC) of minocycline have been shown to increase in a dose-dependent manner, indicating linear pharmacokinetics.
Table 1: Pharmacokinetic Parameters of Minocycline
| Parameter | Value |
| Serum Half-Life | 11-24 hours nih.gov |
| Time to Peak Concentration (Tmax) | 2.3 - 3.6 hours |
| Metabolism | Primarily via hydroxylation and N-demethylation by CYP3A4 nih.govnih.gov |
| Excretion | 5% to 12% unchanged in urine nih.gov |
Implications for Prodrug Development and Controlled Release Systems
The metabolic pathways of minocycline, including 9-demethylation, have important implications for the development of prodrugs and controlled-release systems. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. umn.edu By targeting specific metabolic enzymes, it is possible to design prodrugs with improved absorption, distribution, and a more favorable side-effect profile. umn.edunih.gov
Controlled-release systems for minocycline have been developed to maintain effective drug concentrations over a prolonged period, which can be particularly beneficial in treating chronic conditions like periodontitis. researchgate.netscielo.brnih.gov These systems, which can include nanoparticles and thermosensitive gels, are designed to release minocycline in a sustained manner, potentially reducing the frequency of administration and improving patient compliance. core.ac.ukresearchgate.netnih.gov The development of such systems takes into account the pharmacokinetic properties of minocycline to ensure a steady and effective release of the drug. turkjps.org
Future Research Directions and Perspectives for 9 Monodemethyl Minocycline
Exploration of Novel Therapeutic Applications based on Unique C9 Modifications
The C9 position of the tetracycline (B611298) scaffold has been identified as a critical site for chemical modification, leading to the development of third-generation tetracyclines with enhanced properties. For 9-Monodemethyl Minocycline (B592863), this position offers a versatile handle for the synthesis of a diverse library of analogs with the potential for novel therapeutic applications beyond traditional antibiotic use.
Research has demonstrated that substitutions at the C9 position can significantly impact the biological activity of minocycline derivatives. For instance, the introduction of aminomethyl groups has led to the creation of aminomethylcyclines, a class of potent antibiotics effective against bacteria that have developed resistance to older tetracyclines through efflux and ribosomal protection mechanisms. nih.govnih.gov One notable example is omadacycline (B609740), a 9-neopentylaminomethylminocycline derivative, which has advanced to human trials for treating acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. nih.govnih.gov
Future investigations should focus on synthesizing and screening a wider range of 9-substituted 9-Monodemethyl Minocycline derivatives. This could include the introduction of various functional groups such as acylamino and sulfonylamino moieties, which have been shown to yield compounds with improved activity against tetracycline-resistant Gram-positive pathogens. nih.gov The exploration of different side chains, including cyclic and branched alkyl groups, has also shown promise in optimizing activity against a spectrum of bacteria. nih.gov
Beyond infectious diseases, the unique properties conferred by C9 modifications could be leveraged for other therapeutic areas. Given the known anti-inflammatory, neuroprotective, and anti-apoptotic effects of minocycline, novel analogs of this compound could be designed to enhance these properties for the potential treatment of neurodegenerative diseases, inflammatory conditions, and even certain types of cancer. google.comgoogle.com
Table 1: Examples of C9-Substituted Minocycline Derivatives and Their Potential
| Derivative Class | Example Substituent at C9 | Potential Therapeutic Application | Key Findings |
| Aminomethylcyclines | Neopentylaminomethyl | Antibiotic (against resistant strains) | Overcomes tetracycline resistance mechanisms (efflux and ribosomal protection). nih.govnih.gov |
| Acylamino derivatives | Various acyl groups | Antibiotic | Activity against tetracycline-susceptible and -resistant strains. nih.gov |
| Sulfonylamino derivatives | Various sulfonyl groups | Antibiotic | Improved activity against tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov |
Advanced Preclinical Model Development for Targeted Disease Research
To fully elucidate the therapeutic potential of this compound and its analogs, the development and utilization of advanced preclinical models are essential. While standard in vitro and in vivo models provide initial efficacy and toxicity data, more sophisticated models are needed to mimic the complexity of human diseases and to predict clinical outcomes more accurately.
For infectious disease applications, preclinical models should not only assess the direct antimicrobial activity but also the compound's efficacy against resistant strains and in complex infection scenarios. Animal models of infection, such as septicemia and neutropenia models in mice, have been used to evaluate the in vivo efficacy of novel tetracycline derivatives. bohrium.com Future research could involve the use of humanized mouse models and organoid systems to better replicate the human immune response and host-pathogen interactions.
In the context of non-antibiotic applications, such as neurodegenerative and inflammatory diseases, relevant animal models are crucial. For example, mouse models of neuroinflammation can be used to assess the anti-inflammatory and neuroprotective effects of this compound derivatives. Furthermore, given the interest in the non-antibiotic properties of tetracyclines, preclinical models for conditions like periodontitis, where host-modulating effects are important, will be valuable. nih.govnih.gov
The development of targeted delivery systems for this compound analogs could also be explored in preclinical settings. For instance, nanoparticle-based formulations could enhance bioavailability and target the drug to specific tissues, potentially increasing efficacy and reducing side effects. nih.gov
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
A deeper understanding of the molecular mechanisms underlying the bioactivity of this compound is critical for its rational development. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound. nih.gov
Proteomic analysis has already been employed to investigate the anti-inflammatory action of minocycline, revealing specific effects on signaling pathways and macrophage activation. nih.gov Similar studies on this compound and its derivatives could identify novel protein targets and pathways modulated by these compounds. This would be particularly valuable for understanding their non-antibiotic effects.
Metabolomics can shed light on the metabolic pathways affected by this compound. By analyzing the changes in the metabolome of cells or organisms upon treatment, researchers can identify key metabolic shifts and biomarkers of drug response. mdpi.commdpi.com
Transcriptomics can provide insights into the gene expression changes induced by this compound, helping to uncover the regulatory networks that are perturbed. Combining these different "omics" datasets will enable a systems-level understanding of the drug's mechanism of action, facilitating the identification of new therapeutic indications and the development of more effective and targeted therapies. nih.gov
Table 2: Potential Applications of Multi-Omics in this compound Research
| Omics Approach | Potential Application | Expected Insights |
| Proteomics | Identify protein targets of this compound. | Understanding of signaling pathways and cellular processes affected by the compound. nih.gov |
| Metabolomics | Characterize metabolic changes induced by treatment. | Identification of metabolic pathways modulated and potential biomarkers of drug activity. mdpi.commdpi.com |
| Transcriptomics | Analyze gene expression profiles in response to the compound. | Elucidation of regulatory networks and gene targets. nih.gov |
| Integrated Multi-Omics | Provide a holistic view of the cellular response. | Comprehensive understanding of the mechanism of action and identification of novel therapeutic opportunities. nih.gov |
Development of Structure-Guided Design Principles for Enhanced Efficacy and Specificity
The development of highly effective and specific analogs of this compound will be greatly facilitated by the application of structure-guided design principles. This approach involves leveraging detailed knowledge of the three-dimensional structure of the target molecules and the drug-target interactions to rationally design new compounds with improved properties.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of this compound, particularly at the C9 position, and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features that govern efficacy and specificity. nih.govnih.gov For example, SAR studies on aminomethylcyclines have revealed that lipophilic alkyl or benzylic substituents at the 9-aminomethyl position can enhance activity against resistant organisms. bohrium.com
Computational modeling and chemo-informatics can be powerful tools in this endeavor. ekb.egresearchgate.netetflin.com Molecular docking simulations can predict how different analogs of this compound bind to their targets, such as the bacterial ribosome, allowing for the in silico screening of virtual compound libraries before their synthesis. This can significantly accelerate the discovery of potent and selective inhibitors.
The ultimate goal is to develop a clear set of design principles that can guide the synthesis of this compound analogs with optimized pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications.
Addressing Challenges in the Scalable Synthesis of Bioactive this compound Analogs
For any promising new therapeutic agent, the ability to produce it on a large scale in a cost-effective and efficient manner is crucial for its translation to the clinic. While the synthesis of 9-substituted minocycline derivatives has been achieved at the laboratory scale, there are significant challenges that need to be addressed for scalable production. nih.gov
Future research should focus on developing more efficient and robust synthetic routes. This could involve the exploration of novel catalytic methods, flow chemistry techniques, and process optimization to improve yields, reduce the number of steps, and minimize the use of hazardous reagents. The development of purification methods that are amenable to large-scale production is also a critical consideration.
Furthermore, ensuring the stereochemical purity of the final products is essential, as different stereoisomers can have different biological activities and toxicity profiles. nih.gov Analytical methods for the characterization and quality control of the synthesized analogs will also need to be developed and validated for a manufacturing setting. Addressing these synthetic challenges will be paramount to realizing the full therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key analytical methods for identifying and quantifying 9-Monodemethyl Minocycline in experimental samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity in detecting tetracycline derivatives. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing demethylation patterns at the 9-position. GC-MS may also be used for volatile derivatives, though derivatization steps require optimization .
- Data Interpretation : Ensure calibration curves are validated against certified reference materials (e.g., CAS 4769-39-5 for this compound) to minimize batch variability. Include purity assessments (>95%) for reproducibility in pharmacological assays .
Q. How is this compound synthesized, and what are its key structural distinctions from parent compounds like Minocycline?
- Synthetic Pathways : this compound is typically derived via controlled demethylation of Minocycline using reagents like boron tribromide (BBr₃) in anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to prevent over-demethylation .
- Structural Analysis : The absence of a methyl group at the 9-position alters electronic properties, affecting solubility and binding affinity to targets like matrix metalloproteinases (MMPs). Compare NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups) to confirm structural integrity .
Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?
- Experimental Design : Use microglial cell lines (e.g., BV-2) to assess anti-inflammatory effects via TNF-α/IL-6 ELISA. For neuroprotection studies, primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) can evaluate viability via MTT assays. Include Minocycline as a positive control to benchmark efficacy .
Advanced Research Questions
Q. How does this compound modulate neuroinflammatory pathways compared to its parent compound, and what experimental models resolve these mechanisms?
- Mechanistic Studies : Employ siRNA knockdown in murine models to isolate targets like MMP-9 or caspase-3. For example, in ischemic stroke models, compare infarct volume reduction between Minocycline and 9-Monodemethyl derivatives using MRI or TTC staining. Flow cytometry can quantify microglial polarization (M1/M2) in vivo .
- Contradictory Data : Some studies report neurotoxicity at high doses (e.g., 100 mg/kg in neonatal mice), while low doses (10–45 mg/kg) show efficacy. Use dose-response curves and pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) to reconcile discrepancies .
Q. What strategies address the variability in this compound’s efficacy across different neurodegenerative disease models?
- Model Optimization : In Parkinson’s disease (6-OHDA rat model), combine this compound with antioxidants (e.g., coenzyme Q10) to enhance mitochondrial protection. For Huntington’s disease (R6/2 mice), use RNA-seq to identify pathway-specific responses (e.g., PARP-1 inhibition vs. microglial activation) .
- Statistical Rigor : Power analyses (e.g., n=24/group for 80% power) and pre-registered protocols mitigate false positives. Interim analyses should exclude treatment groups to maintain blinding .
Q. How can researchers reconcile conflicting data on this compound’s role in apoptosis versus pro-survival signaling?
- Methodological Adjustments : Use time-lapse microscopy to track apoptotic markers (Annexin V/PI) in real-time. In spinal cord injury models, combine immunohistochemistry (e.g., Bcl-2/Bax ratios) with transcriptomics to map temporal shifts in signaling pathways .
- Meta-Analysis : Aggregate data from Open Science Framework (OSF) repositories to perform subgroup analyses by dosage, administration route (oral vs. intraperitoneal), and species (rat vs. mouse) .
Methodological Considerations
- Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies, detailing strain-specific responses (e.g., C57BL/6 vs. BALB/c mice) and environmental variables (e.g., circadian cycles) .
- Ethical Compliance : For preclinical trials, follow NIH guidelines on analgesic dosing (e.g., buprenorphine for post-surgical pain) to avoid confounding neurobehavioral outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
